Cas no 2228143-14-2 (4-(but-3-yn-1-yl)-N,N-dimethylbenzamide)

4-(but-3-yn-1-yl)-N,N-dimethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-(but-3-yn-1-yl)-N,N-dimethylbenzamide
- 2228143-14-2
- EN300-1748597
-
- インチ: 1S/C13H15NO/c1-4-5-6-11-7-9-12(10-8-11)13(15)14(2)3/h1,7-10H,5-6H2,2-3H3
- InChIKey: NXVGAKMUCJZUCY-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(=CC=1)CCC#C)N(C)C
計算された属性
- せいみつぶんしりょう: 201.115364102g/mol
- どういたいしつりょう: 201.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-(but-3-yn-1-yl)-N,N-dimethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1748597-0.5g |
4-(but-3-yn-1-yl)-N,N-dimethylbenzamide |
2228143-14-2 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1748597-2.5g |
4-(but-3-yn-1-yl)-N,N-dimethylbenzamide |
2228143-14-2 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1748597-5.0g |
4-(but-3-yn-1-yl)-N,N-dimethylbenzamide |
2228143-14-2 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1748597-1.0g |
4-(but-3-yn-1-yl)-N,N-dimethylbenzamide |
2228143-14-2 | 1g |
$1256.0 | 2023-06-03 | ||
Enamine | EN300-1748597-0.05g |
4-(but-3-yn-1-yl)-N,N-dimethylbenzamide |
2228143-14-2 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1748597-10.0g |
4-(but-3-yn-1-yl)-N,N-dimethylbenzamide |
2228143-14-2 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1748597-0.1g |
4-(but-3-yn-1-yl)-N,N-dimethylbenzamide |
2228143-14-2 | 0.1g |
$1106.0 | 2023-09-20 | ||
Enamine | EN300-1748597-10g |
4-(but-3-yn-1-yl)-N,N-dimethylbenzamide |
2228143-14-2 | 10g |
$5405.0 | 2023-09-20 | ||
Enamine | EN300-1748597-0.25g |
4-(but-3-yn-1-yl)-N,N-dimethylbenzamide |
2228143-14-2 | 0.25g |
$1156.0 | 2023-09-20 | ||
Enamine | EN300-1748597-5g |
4-(but-3-yn-1-yl)-N,N-dimethylbenzamide |
2228143-14-2 | 5g |
$3645.0 | 2023-09-20 |
4-(but-3-yn-1-yl)-N,N-dimethylbenzamide 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
4-(but-3-yn-1-yl)-N,N-dimethylbenzamideに関する追加情報
Compound CAS No. 2228143-14-2: 4-(but-3-yn-1-yl)-N,N-dimethylbenzamide
The compound with CAS No. 2228143-14-2, known as 4-(but-3-yn-1-yl)-N,N-dimethylbenzamide, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzamide moiety with a butynyl group, making it a valuable component in various chemical reactions and applications.
4-(but-3-yn-1-yl)-N,N-dimethylbenzamide is synthesized through a series of carefully controlled reactions, often involving the coupling of benzene derivatives with alkynes under specific conditions. The presence of the dimethylamino group enhances the compound's stability and reactivity, making it suitable for use in a wide range of chemical processes. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials, such as graphene derivatives and other two-dimensional materials.
The structural properties of this compound are particularly noteworthy. The benzamide group provides aromatic stability, while the butynyl group introduces alkyne functionality, which is highly reactive in certain chemical transformations. This combination allows for versatile applications in areas such as drug discovery, polymer synthesis, and catalysis. Researchers have also explored its use in click chemistry reactions, where the alkyne moiety facilitates efficient coupling with azides to form stable triazole linkages.
Recent advancements in computational chemistry have enabled detailed studies of the electronic properties of 4-(but-3-yn-1-yl)-N,N-dimethylbenzamide. These studies have revealed its potential as an electron-deficient aromatic compound, making it an attractive candidate for use in organic electronics and optoelectronic devices. Its ability to form stable charge transfer complexes has further enhanced its utility in these fields.
In terms of industrial applications, 4-(but-3-yn-1-yll-N,N-dimethylbenzamide has found use as an intermediate in the synthesis of pharmaceutical agents and agrochemicals. Its unique reactivity profile allows for the construction of complex molecular architectures that are essential in drug design and development.
Moreover, the compound's compatibility with various functional groups makes it an ideal building block for constructing supramolecular assemblies and self-assembled monolayers. These assemblies have potential applications in sensing technologies and nanotechnology.
The latest research on 4-(but-3-yinyl)-N,N-dimethylbenzamide has focused on its role in sustainable chemistry practices. Scientists have explored its use in catalytic cycles that promote green chemical transformations, reducing waste and improving process efficiency.
In conclusion, 4-(butyinyl)-N,N-dimethylbenzamide (CAS No. 222814300000) is a versatile and valuable compound with a wide range of applications across multiple disciplines. Its unique chemical properties and reactivity make it an essential tool for researchers and industry professionals alike.
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